BMS-214662 - 195987-41-8

BMS-214662

Catalog Number: EVT-302805
CAS Number: 195987-41-8
Molecular Formula: C₂₅H₂₃N₅O₂S₂
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-214662, commonly referred to as BMS-214662, is a non-peptidomimetic, small molecule farnesyltransferase inhibitor (FTI). [ [], [] ] This compound exhibits potent cytotoxic activity against various human tumor cell lines and has demonstrated significant anti-tumor activity in preclinical studies. [ [], [], [] ]

Initially developed as an anti-cancer agent, BMS-214662's mechanism of action centers around its ability to inhibit farnesyltransferase, an enzyme crucial for the farnesylation process. Farnesylation is a type of prenylation, a post-translational modification essential for the proper localization and function of proteins, including the oncoprotein Ras. [ [], [], [] ]

Synthesis Analysis

The synthesis of BMS-214662 is detailed in the paper "Discovery of (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a farnesyltransferase inhibitor with potent preclinical antitumor activity." [ [] ] The synthesis involves a multi-step process starting with a substituted benzodiazepine core. Key steps include the introduction of the imidazole ring, benzyl group, and thienyl sulfonyl group. The final step involves the introduction of the cyano group at the 7-position.

Molecular Structure Analysis

The crystal structure of BMS-214662 bound to mammalian farnesyltransferase has been determined. [ [] ] The structure reveals that BMS-214662 binds to the active site of FTase, occupying the space normally occupied by the farnesyl diphosphate substrate and the cysteine residue of the protein substrate. This binding interaction effectively blocks the transfer of the farnesyl group to target proteins.

Mechanism of Action

BMS-214662 primarily acts by inhibiting farnesyltransferase, thus preventing the farnesylation of proteins. [ [], [], [] ] Farnesylation is essential for the proper localization and function of several proteins, including Ras. By inhibiting farnesyltransferase, BMS-214662 disrupts Ras signaling, leading to inhibition of cell proliferation and induction of apoptosis in susceptible tumor cells. [ [], [], [] ]

Studies also suggest that BMS-214662's mechanism of action may extend beyond Ras inhibition. It may involve other farnesylated proteins such as RhoB, centromere-binding proteins, and proteins associated with the phosphatidylinositol 3-kinase/Akt2-mediated cell survival pathway. [ [], [] ] Furthermore, research indicates that BMS-214662 might induce apoptosis through a novel mechanism involving the up-regulation of protein kinase C beta (PKCβ) in leukemia stem cells. [ [] ]

Physical and Chemical Properties Analysis

BMS-214662 is a non-peptidomimetic, small molecule with a molecular weight of 487.6 g/mol. [ [] ] Pharmacokinetic studies indicate that BMS-214662 is rapidly cleared from plasma with a half-life ranging from 1.55 to 2.63 hours depending on the administration route and schedule. [ [], [] ] The compound shows dose-dependent inhibition of farnesyltransferase activity in peripheral blood mononuclear cells, although this inhibition is transient, returning to baseline levels within 24 hours. [ [], [] ]

Applications
  • Chronic Myeloid Leukemia (CML): Research demonstrates that BMS-214662 selectively induces apoptosis in CML stem and progenitor cells, including those resistant to tyrosine kinase inhibitors like imatinib and dasatinib. [ [], [], [], [], [], [], [], [] ] This selectivity towards leukemia cells over normal hematopoietic cells makes it a promising therapeutic candidate for CML. [ [], [] ]

  • Acute Myeloid Leukemia (AML): BMS-214662 displays anti-leukemic activity in AML models and exhibits synergy with cytosine arabinoside, a standard chemotherapy agent for AML. [ [] ]

  • Solid Tumors: BMS-214662 has shown efficacy against various human tumor xenograft models, including colon, pancreatic, lung, bladder, and ovarian cancers. [ [], [], [], [] ] It has demonstrated synergistic effects with chemotherapeutic agents like paclitaxel and carboplatin. [ [], [] ]

  • Multiple Myeloma: BMS-214662 induces apoptosis in multiple myeloma cell lines through a mechanism involving PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination. [ [] ]

  • Malignant Pleural Mesothelioma: While BMS-214662 shows limited efficacy against malignant pleural mesothelioma as a single agent, it highlights the complexity of signal transduction pathways in different cancer types. [ [] ]

Future Directions

Despite promising preclinical results, BMS-214662's clinical development has been hampered by dose-limiting toxicities. [ [], [], [], [], [] ] Future research directions should focus on:

  • Optimizing Dosing Schedules: Exploration of alternative administration schedules, such as continuous infusion, may help achieve sustained farnesyltransferase inhibition and improve the therapeutic index of BMS-214662. [ [], [], [] ]

  • Combination Therapies: Investigating combinations of BMS-214662 with other targeted therapies or chemotherapeutic agents may enhance its efficacy and potentially overcome resistance mechanisms. [ [], [], [], [], [], [] ]

  • Biomarker Development: Identifying predictive biomarkers for BMS-214662 sensitivity will be crucial for selecting patients who are most likely to benefit from treatment and avoid unnecessary toxicity in non-responders. [ [] ]

  • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of resistance to BMS-214662 and develop strategies to circumvent or overcome these mechanisms. [ [] ]

  • Exploring Novel Applications: Given the role of farnesylated proteins in various cellular processes, investigating the potential applications of BMS-214662 beyond cancer, such as in parasitic infections or inflammatory diseases, could be beneficial. [ [] ]

BMS-225975

  • Relevance: The structural similarity and contrasting apoptotic effects of BMS-225975 and BMS-214662 make it a valuable tool for understanding the mechanism of action of BMS-214662. [, , , , ] Studies comparing these compounds suggest that the potent apoptosis induction observed with BMS-214662 might involve mechanisms beyond its FTI activity. []

Lonafarnib (SCH66336)

  • Compound Description: Lonafarnib (SCH66336), also known as Sarasar™, is a tricyclic, orally active FTI. [] It is currently in clinical development for various cancers. [, ] Lonafarnib has demonstrated clinical activity in combination with gemcitabine for pancreatic cancer and paclitaxel for non-small cell lung cancer. []
  • Relevance: Lonafarnib, similar to BMS-214662, exemplifies the therapeutic potential of FTIs in cancer treatment. [, , ] The clinical experience with lonafarnib provides insights into potential treatment strategies and combination therapies for BMS-214662. []

Tipifarnib (R115777)

  • Relevance: Like BMS-214662, tipifarnib highlights both the potential and challenges of FTIs as cancer therapeutics. [, , ] The varying clinical outcomes with tipifarnib underscore the need for better patient selection and combination strategies for FTIs, including BMS-214662. []

Imatinib Mesylate (IM)

  • Compound Description: Imatinib mesylate (IM) is a tyrosine kinase inhibitor (TKI) widely used as the standard treatment for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). [, , ] While effective in controlling CML, IM may not effectively eliminate CML stem cells, leading to disease persistence. [, , ]
  • Relevance: The combination of IM and BMS-214662 has demonstrated synergistic effects in targeting CML stem/progenitor cells. [, , ] While IM primarily targets proliferating CML cells, BMS-214662 exhibits efficacy against both quiescent and proliferating CML cells, including those resistant to IM. [, , , ]

Dasatinib (BMS-354825)

  • Relevance: Similar to IM, the combination of dasatinib with BMS-214662 has shown synergistic cytotoxicity against CML cells, including those in the quiescent stem cell compartment. [, , ] This combination therapy could potentially target both BCR-ABL-dependent and -independent mechanisms of resistance in CML, enhancing treatment durability and potentially leading to more durable responses. [, ]

PD184352

  • Compound Description: PD184352 is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK/ERK signaling pathway. [] Inhibition of the MEK-ERK pathway can sensitize cancer cells to apoptosis induced by other agents. []
  • Relevance: Studies have demonstrated that PD184352 enhances the apoptotic effect of BMS-214662 in CML stem/progenitor cells. [] This finding suggests that targeting the MEK-ERK pathway in combination with BMS-214662 could be a potential strategy to eliminate treatment-resistant leukemia stem/progenitor cells. []

Properties

CAS Number

195987-41-8

Product Name

3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile

Molecular Formula

C₂₅H₂₃N₅O₂S₂

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1

InChI Key

OLCWFLWEHWLBTO-HSZRJFAPSA-N

SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Synonyms

(3R)-2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine-7-carbonitrile; (R)-2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine-7-carbonitr

Canonical SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Isomeric SMILES

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.